8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole
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Overview
Description
8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone in the large-scale production of indole derivatives due to its efficiency and relatively straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various substituted indoles, which can exhibit different biological activities .
Scientific Research Applications
8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
- 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Comparison: 8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole is unique due to its specific methoxy substitution, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
8-methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C12H12N2O/c1-15-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11/h2-6,13-14H,7H2,1H3 |
InChI Key |
HSJDTEJOOZIFDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CNC=C3 |
Origin of Product |
United States |
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